molecular formula C16H14N4O3 B6541427 N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1060199-16-7

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541427
CAS No.: 1060199-16-7
M. Wt: 310.31 g/mol
InChI Key: IKJVUQHHKQHFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring a 5-methyl-1,2-oxazole ring linked via an acetamide group to a 4-phenyl-1,6-dihydropyrimidin-6-one moiety. The phenyl substituent at position 4 of the dihydropyrimidinone may enhance lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-7-14(19-23-11)18-15(21)9-20-10-17-13(8-16(20)22)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJVUQHHKQHFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide (L1)

Key Differences :

  • L1 shares the N-(5-methyl-1,2-oxazol-3-yl) group but replaces the acetamide-linked dihydropyrimidinone with a benzene sulphonamide Schiff base (Figure 4, ).
  • The Schiff base (imine) in L1 introduces a planar, conjugated system that may facilitate metal chelation or redox activity, unlike the target’s dihydropyrimidinone.

Functional Implications :

  • Sulphonamides are classically associated with antimicrobial activity, suggesting L1 may target bacterial enzymes (e.g., dihydropteroate synthase). In contrast, the dihydropyrimidinone in the target compound is more likely to modulate eukaryotic targets like kinases or ion channels .

Analogues with Pyrimidinone/Tetrahydropyrimidinone Cores

(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o)

Key Differences :

  • These compounds feature a 2-oxotetrahydropyrimidin-1(2H)-yl group (saturated pyrimidinone) compared to the partially unsaturated 1,6-dihydropyrimidinone in the target .
  • Bulky substituents (e.g., 2,6-dimethylphenoxyacetamido, diphenylhexane) increase molecular weight (649.77 g/mol vs. ~310 g/mol for the target) and lipophilicity, likely reducing solubility but improving membrane penetration .

Functional Implications :

  • The stereochemistry (R/S configurations) in compounds m, n, o suggests tailored receptor-binding profiles, whereas the target compound’s simpler structure may offer broader selectivity.

Precursor/Related Metabolite: 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic Acid

Key Differences :

  • This precursor (CAS 67523-81-3) lacks the 5-methyloxazole moiety and terminates in a carboxylic acid instead of an acetamide .
  • The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing metabolic stability due to conjugation pathways (e.g., glucuronidation).

Functional Implications :

  • The target compound’s acetamide linkage may enhance stability and bioavailability compared to the precursor’s acid form .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₆H₁₄N₄O₃* ~310.31 Not Provided 5-methyloxazole, dihydropyrimidinone acetamide, 4-phenyl substitution
L1 (Schiff base sulphonamide) C₁₇H₁₅N₃O₄S 373.38 Not Provided 5-methyloxazole, benzene sulphonamide, Schiff base
Compound m (tetrahydropyrimidinone) C₃₇H₄₃N₅O₅ 649.77 Not Provided 2-oxotetrahydropyrimidinyl, phenoxyacetamido, stereochemical complexity
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic Acid C₁₂H₁₁N₂O₃† 231.23‡ 67523-81-3 Dihydropyrimidinone core, carboxylic acid terminus

*Estimated based on structural analysis; †Assumed correction for CAS 67523-81-3 ( lists C₅H₈N₂, conflicting with the name); ‡Recalculated based on assumed formula.

Research Implications

  • Compared to L1 , the absence of a sulphonamide may reduce antibacterial activity but improve selectivity for non-microbial targets.
  • The smaller size and unsaturated core differentiate it from compounds m, n, o , suggesting distinct ADME profiles and therapeutic niches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.